molecular formula C12H12BrN3O2S B6714148 N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxypropanamide

N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxypropanamide

Cat. No.: B6714148
M. Wt: 342.21 g/mol
InChI Key: MXHGADSUJZDQCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxypropanamide is a heterocyclic compound that features a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. The presence of the bromophenyl and methoxypropanamide groups contributes to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O2S/c1-7(18-2)10(17)14-12-16-15-11(19-12)8-4-3-5-9(13)6-8/h3-7H,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHGADSUJZDQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NN=C(S1)C2=CC(=CC=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxypropanamide typically involves the formation of the thiadiazole ring followed by the introduction of the bromophenyl and methoxypropanamide groups. One common method involves the cyclization of appropriate thiosemicarbazides with brominated aromatic aldehydes under acidic conditions to form the thiadiazole ring. The resulting intermediate is then reacted with 2-methoxypropanoic acid or its derivatives to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxypropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

    Oxidation and Reduction: Products may include oxidized or reduced forms of the thiadiazole ring.

    Coupling Reactions: Products are typically more complex molecules with extended conjugation or additional functional groups.

Scientific Research Applications

N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxypropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxypropanamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl group may enhance binding affinity through hydrophobic interactions, while the methoxypropanamide group can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxypropanamide is unique due to the combination of the thiadiazole ring, bromophenyl group, and methoxypropanamide moiety

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.